1-(7-Bromo-9h-fluoren-2-yl)ethanone

Catalog No.
S751675
CAS No.
34172-50-4
M.F
C15H11BrO
M. Wt
287.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(7-Bromo-9h-fluoren-2-yl)ethanone

CAS Number

34172-50-4

Product Name

1-(7-Bromo-9h-fluoren-2-yl)ethanone

IUPAC Name

1-(7-bromo-9H-fluoren-2-yl)ethanone

Molecular Formula

C15H11BrO

Molecular Weight

287.15 g/mol

InChI

InChI=1S/C15H11BrO/c1-9(17)10-2-4-14-11(6-10)7-12-8-13(16)3-5-15(12)14/h2-6,8H,7H2,1H3

InChI Key

KHWBLOWMPKTMRI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

1-(7-Bromo-9H-fluoren-2-yl)ethanone, also known as 7-Bromo-2-acetylfluorene, is an organic compound characterized by the molecular formula C15H11BrO. This compound features a unique structure that includes a fluorene core with a bromine atom substituted at the 7th position and an acetyl group attached at the 2nd position. The fluorene structure consists of two fused benzene rings, which contributes to its planar configuration and potential reactivity in various chemical environments.

The presence of the bromine atom introduces specific reactivity, making it susceptible to substitution reactions. The acetyl group (CH3CO) enhances the compound's properties, potentially influencing its biological activities and interactions with other molecules.

Research suggests that 1-(7-Bromo-9h-fluoren-2-yl)ethanone exhibits promising biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties []. However, the detailed mechanism of action for these effects remains unclear. Further studies are required to elucidate how this compound interacts with biological systems and exerts its effects.

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using strong oxidizing agents.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 1-(7-Bromo-9H-fluoren-2-yl)ethanone exhibits promising biological activities, including:

  • Anti-tumor properties: Preliminary studies suggest potential efficacy against certain cancer cell lines.
  • Anti-inflammatory effects: The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Antimicrobial activity: There are indications of effectiveness against various microbial strains.

Further investigation is necessary to fully understand the mechanisms of action and therapeutic potential of this compound.

The synthesis of 1-(7-Bromo-9H-fluoren-2-yl)ethanone typically involves several steps:

  • Bromination of Fluorene: Fluorene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 7-bromofluorene.
  • Oxidation: The resulting 7-bromofluorene is oxidized using potassium permanganate or chromium trioxide to produce 7-bromo-9H-fluorenone.
  • Acylation: Finally, acylation occurs with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride), leading to the formation of 1-(7-Bromo-9H-fluoren-2-yl)ethanone.

This multi-step synthetic route allows for precise control over the final product's structure and properties.

1-(7-Bromo-9H-fluoren-2-yl)ethanone finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds.
  • Pharmaceutical Development: Its potential biological activities make it a candidate for further research in drug development.
  • Material Science: The compound may be utilized in developing new materials with unique electronic properties due to its structural characteristics.

Interaction studies involving 1-(7-Bromo-9H-fluoren-2-yl)ethanone focus on its potential interactions with biological targets. These studies are crucial for determining the safety and efficacy of the compound in therapeutic contexts. Potential interactions may include:

  • Binding affinity studies with enzymes or receptors.
  • Assessment of cytotoxicity against various cell lines.
  • Exploration of synergistic effects when combined with other therapeutic agents .

Several compounds share structural similarities with 1-(7-Bromo-9H-fluoren-2-yl)ethanone. Below is a comparison highlighting their unique features:

Compound NameCAS NumberNotable Features
1-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)ethanone1378387-81-5Contains difluoro groups; alters reactivity and biological activity compared to the target compound.
1-(7-Bromo-fluorene)1378387-81-5Lacks acetyl substitution; simpler structure affecting properties.
4-Bromofluorene1007882-23-6A more common derivative without difluoro groups; used in various organic syntheses.
1-(7-Bromo-9H-fluoren-2-yloxy)-ethanoneNot listedContains an ether functional group; alters solubility and reactivity profile.

The uniqueness of 1-(7-Bromo-9H-fluoren-2-yl)ethanone lies in its specific combination of bromine and carbonyl groups on a fluorene scaffold, which enhances its chemical stability and potential biological activity compared to simpler analogs .

Fluorene derivatives exhibit distinctive structural and electronic properties that stem from their conjugated π-electron system and rigid tricyclic framework. The fluorene core consists of two benzene rings connected through a five-membered ring, creating a planar aromatic system with extensive π-conjugation. Density functional theory calculations have revealed that fluorene-based compounds possess well-defined highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with the energy gap significantly influenced by substituent effects. The introduction of electron-withdrawing groups such as bromine atoms and carbonyl functionalities substantially modifies these electronic characteristics.

Research conducted on fluorene derivatives has demonstrated that the electronic properties are highly sensitive to substitution patterns and conformational arrangements. The rigid backbone of fluorene prevents free rotation around carbon-carbon bonds, maintaining planarity and maximizing π-orbital overlap. This structural feature contributes to the enhanced stability and unique photophysical properties observed in fluorene-based materials. Studies using density functional theory methods have shown that the highest occupied molecular orbital and lowest unoccupied molecular orbital distributions in fluorene derivatives are typically localized on the fluorene core and terminal substituents, creating favorable conditions for charge transport and optical applications.

The electronic structure of brominated fluorene derivatives is particularly influenced by the heavy atom effect of bromine, which enhances spin-orbit coupling and promotes intersystem crossing processes. This phenomenon has been observed to facilitate unique photophysical behaviors, including dual fluorescence-phosphorescence emission characteristics. The presence of bromine substituents also creates opportunities for halogen bonding interactions, which can influence crystal packing arrangements and solid-state properties. Computational studies have revealed that bromine-bromine interactions play crucial roles in determining the molecular organization and electronic coupling between adjacent molecules in crystalline environments.

Positional isomerism and substitution patterns in brominated fluorenones

The positional arrangement of substituents on the fluorene framework significantly impacts the chemical and physical properties of brominated fluorenone derivatives. Two primary positional isomers of bromofluorene exist: 2-bromofluorene and 9-bromofluorene, each exhibiting distinct characteristics due to their different substitution patterns. The 2-position substitution places the bromine atom on the outer benzene ring, while 9-position substitution occurs at the bridging carbon between the two benzene rings. These positional differences create substantial variations in reactivity, electronic distribution, and synthetic accessibility.

Experimental data reveals that 2-bromofluorene possesses a melting point of 112 degrees Celsius, while 9-bromofluorene exhibits a melting point of 103 degrees Celsius. The Chemical Abstracts Service registry numbers for these isomers are 1133-80-8 for 2-bromofluorene and 1940-57-4 for 9-bromofluorene, respectively. The structural differences between these isomers result in distinct chemical behaviors, particularly in electrophilic substitution reactions and coupling processes. The 2-position is generally more reactive toward electrophilic attack due to its location on the peripheral benzene ring, making it more accessible to incoming reagents.

CompoundCAS NumberMolecular FormulaMelting Point (°C)Position of Substitution
2-Bromofluorene1133-80-8C13H9Br1122-position (outer ring)
9-Bromofluorene1940-57-4C13H9Br1039-position (bridging carbon)
1-(7-Bromo-9H-fluoren-2-yl)ethanone34172-50-4C15H11BrONot specified7-position bromo, 2-position acetyl

The acetylation of bromofluorene derivatives introduces additional complexity to the substitution pattern analysis. Research has shown that the combination of bromine and acetyl substituents creates asymmetric molecular architectures that influence both electronic properties and synthetic utility. The formation of 2,2'-diacyl-9,9'-bifluorenylidene isomers from 2-acyl-9-bromofluorene precursors demonstrates the importance of stereochemical considerations in these systems. Studies have revealed that the length of acyl side chains significantly affects the stereoselectivity of subsequent reactions, with short alkyl chains favoring E-isomer formation and longer chains promoting Z-isomer formation.

Historical development of acetylated bromofluorene synthesis

The synthetic methodology for preparing acetylated bromofluorene derivatives has evolved significantly since the early applications of Friedel-Crafts acylation reactions to fluorene systems. Historical development of these synthetic approaches began with the recognition that fluorene derivatives could serve as versatile building blocks for organic synthesis and materials applications. The Friedel-Crafts acylation reaction has proven particularly valuable for introducing acetyl groups onto aromatic systems, including brominated fluorenes, due to its ability to form carbon-carbon bonds under relatively mild conditions.

Early synthetic approaches to acetylated bromofluorene compounds relied primarily on direct acylation of pre-brominated fluorene substrates using acetyl chloride and aluminum chloride catalysts. These methods typically involved heating the reaction mixture under reflux conditions at temperatures around 60 degrees Celsius for approximately 30 minutes to achieve complete conversion. The advantage of Friedel-Crafts acylation over alkylation variants lies in the absence of carbocation rearrangements and reduced tendency for over-acylation, as the electron-withdrawing carbonyl group deactivates the aromatic ring toward further electrophilic attack.

Modern synthetic strategies have incorporated transition metal-catalyzed coupling reactions, particularly Suzuki coupling methodology, for constructing complex fluorene architectures. These approaches utilize boronic acid derivatives and palladium catalysts to achieve selective carbon-carbon bond formation under controlled conditions. General protocols have been developed that employ sodium carbonate as base, tetrakis(triphenylphosphine)palladium as catalyst, and mixed toluene-water solvent systems at elevated temperatures ranging from 90 to 110 degrees Celsius. The reaction times typically extend to 14 hours to ensure complete conversion, with subsequent purification achieved through flash chromatography or precipitation techniques.

Contemporary research has expanded the scope of acetylated bromofluorene synthesis to include asymmetric donor-acceptor systems and heterocyclic modifications. These advanced synthetic methodologies enable the preparation of 2,7-disubstituted fluorenes with precise control over substitution patterns and electronic properties. The development of chemoselective coupling protocols has allowed for sequential introduction of different functional groups, creating opportunities for fine-tuning molecular properties. These synthetic advances have contributed to the growing interest in fluorene-based materials for optoelectronic applications and organic semiconductor devices.

XLogP3

4.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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